![molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9](/img/structure/B174572.png)

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

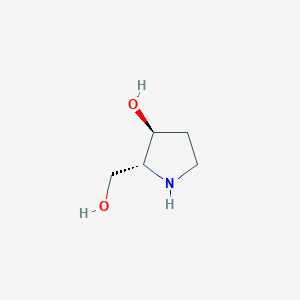

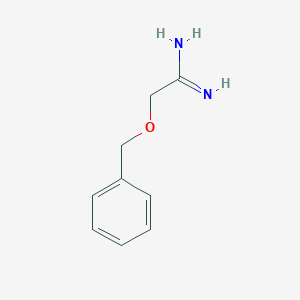

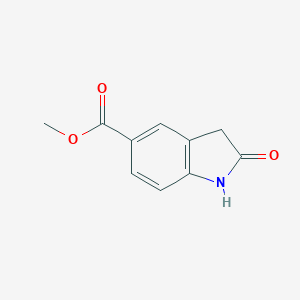

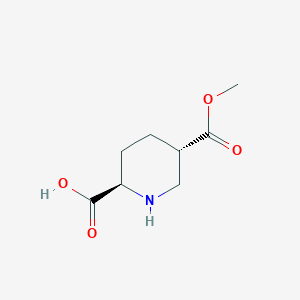

The compound “(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal” is a complex organic molecule. It contains a hexanal group (a six-carbon aldehyde) which is substituted with four hydroxy groups (making it a polyol), and an amino group that is further substituted with a 7-nitrobenzoxadiazole group .

Molecular Structure Analysis

The molecule has several stereocenters, indicating that it can exist in multiple stereoisomeric forms. The specified (2R,3R,4S,5R) configuration describes the spatial arrangement of the four hydroxy groups around the hexanal backbone .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its structure. It is likely to be solid at room temperature, given the presence of multiple polar hydroxy groups. These groups may also confer solubility in polar solvents like water .Aplicaciones Científicas De Investigación

1. Antitumor Applications

The compound has been studied as a potent inhibitor of GSTP1-1, a glutathione S-transferase that inhibits apoptosis by binding to JNK1 and TRAF2. This inhibition could be significant for antitumor applications, especially in the context of A375 melanoma cells (Di Paolo et al., 2019).

2. Energetic Materials Synthesis

In the field of chemical engineering, there's research exploring the synthesis of energetic materials using derivatives of this compound. These materials show potential in applications requiring high heat of detonation, comparable to known explosives like RDX (Cao et al., 2020).

3. Synthesis of Derivatives

The compound is involved in the synthesis of various derivatives like nitro-, nitroso-, and azo-1,2,5-oxadiazoles. These derivatives have potential in various chemical applications, including the development of new chemical entities (Batog et al., 2005).

4. Creation of Novel Bioactive Compounds

This chemical is used in the synthesis of novel bioactive compounds. These compounds have shown significant potential in antitumor activity and could be important for future cancer treatments (Maftei et al., 2013).

Direcciones Futuras

Propiedades

Número CAS |

174844-42-9 |

|---|---|

Nombre del producto |

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal |

Fórmula molecular |

C12H14N4O8 |

Peso molecular |

342.26 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal |

InChI |

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 |

Clave InChI |

QUTFFEUUGHUPQC-ILWYWAAHSA-N |

SMILES isomérico |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |

SMILES canónico |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |

Otros números CAS |

174844-42-9 |

Pictogramas |

Irritant |

Sinónimos |

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose 2-NBDG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)